![molecular formula C32H33N3O6 B10777636 4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-formyl-benzoic acid](/img/structure/B10777636.png)
4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-formyl-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RU82197 is a small molecule compound with the chemical formula C₃₂H₃₃N₃O₆. RU82197 is an experimental compound and has been studied for its interactions and mechanism of action, particularly in the context of signaling proteins .
Chemical Reactions Analysis
RU82197 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RU82197 may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
RU82197 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide bond formation and the reactivity of dipeptides.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to inhibit specific protein-protein interactions.
Industry: RU82197 may be used in the development of new pharmaceuticals and as a tool for studying protein-ligand interactions
Mechanism of Action
RU82197 exerts its effects by binding to the SH2 domain of proto-oncogene tyrosine-protein kinase Src. This binding disrupts the normal signaling pathways mediated by Src, leading to altered cellular responses. The molecular targets of RU82197 include the phospho-tyrosine pocket of the SH2 domain, where it forms a complex hydrogen-bond network. This interaction is essential for the high affinity binding of RU82197 to Src .
Comparison with Similar Compounds
RU82197 can be compared with other similar compounds, such as:
RU82198: A related dipeptide with similar binding properties to Src.
RU82199: Another dipeptide that interacts with different signaling proteins.
RU82200: A compound with a similar structure but different functional groups, leading to distinct biological activities.
RU82197 is unique in its high affinity binding to the SH2 domain of Src, which is not observed in all similar compounds. This specificity makes RU82197 a valuable tool for studying Src-mediated signaling pathways and developing targeted therapies .
Properties
Molecular Formula |
C32H33N3O6 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
4-[(2S)-2-acetamido-3-oxo-3-[[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]propyl]-2-formylbenzoic acid |
InChI |
InChI=1S/C32H33N3O6/c1-21(37)33-29(18-23-12-15-27(32(40)41)26(17-23)20-36)30(38)34-28-9-5-6-16-35(31(28)39)19-22-10-13-25(14-11-22)24-7-3-2-4-8-24/h2-4,7-8,10-15,17,20,28-29H,5-6,9,16,18-19H2,1H3,(H,33,37)(H,34,38)(H,40,41)/t28-,29-/m0/s1 |
InChI Key |
WKTQBTSOHBKBRW-VMPREFPWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)C(=O)O)C=O)C(=O)N[C@H]2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)C(=O)O)C=O)C(=O)NC2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


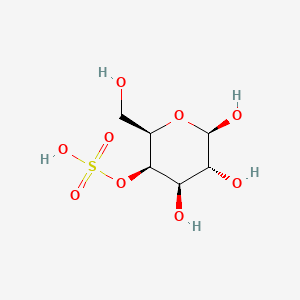
![[(2S,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777567.png)
![4-(2-Amino-ethoxy)-2-[(3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-but-3-enoic acid](/img/structure/B10777572.png)

![4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino}hexopyranose](/img/structure/B10777584.png)
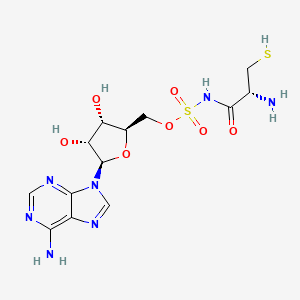
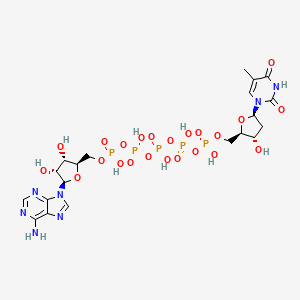
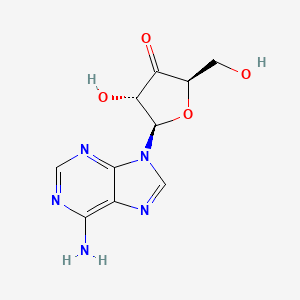
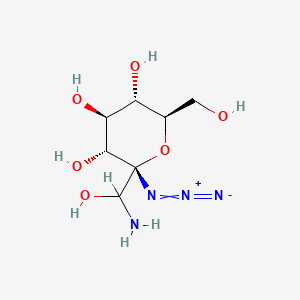
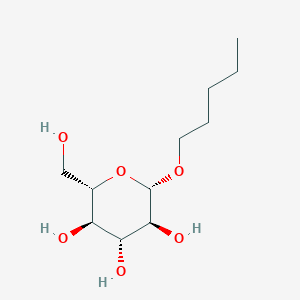

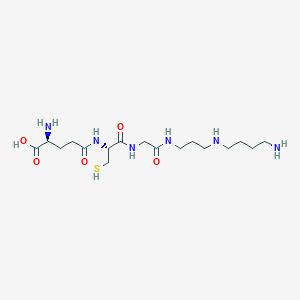
![N-[7-Keto-8-aminopelargonic acid]-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]](/img/structure/B10777637.png)

